N-Methyl Substitution: Hydrogen-Bond Donor Count and Lipophilicity Shift vs. Des-Methyl Analog (CAS 39650-64-1)
The N-methyl group on the benzimidazole core of the target compound eliminates one hydrogen-bond donor (HBD = 1, the primary amine only) relative to the des-methyl analog 4-(1H-benzoimidazol-2-yl)-butylamine, which possesses two HBDs (imidazole NH + primary amine) . The calculated LogP increases from ~1.4 (XLogP, des-methyl) to 1.93 (target compound), a ΔLogP of approximately +0.53 units . Molecular weight shifts from 189.26 Da (des-methyl) to 203.28 Da . These differences directly affect passive membrane permeability and the pharmacophore presentation to targets requiring a specific H-bond donor/acceptor pattern, such as the AT1 receptor binding pocket described in the 2-alkylbenzimidazole SAR series [1].
| Evidence Dimension | Physicochemical properties: HBD count, LogP, MW |
|---|---|
| Target Compound Data | HBD = 1; LogP = 1.93; MW = 203.28 Da; HBA = 2 |
| Comparator Or Baseline | 4-(1H-benzoimidazol-2-yl)-butylamine (CAS 39650-64-1): HBD = 2; XLogP = 1.4; MW = 189.26 Da; HBA = 2 |
| Quantified Difference | ΔHBD = −1; ΔLogP ≈ +0.53; ΔMW ≈ +14.02 Da |
| Conditions | Computed/experimental physicochemical data from Chemsrc (target) and Chem960 (comparator) |
Why This Matters
The loss of one HBD and gain in lipophilicity predict altered membrane permeability and receptor off-rate, directly impacting compound suitability for cell-based vs. biochemical screening cascades.
- [1] Thomas AP et al. J Med Chem. 1992;35(5):877-85. 2-Alkylbenzimidazole SAR demonstrating dependence of AT1 binding on N-substitution and chain length. PMID: 1548677. View Source
